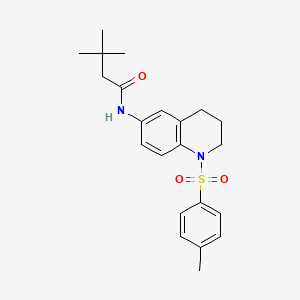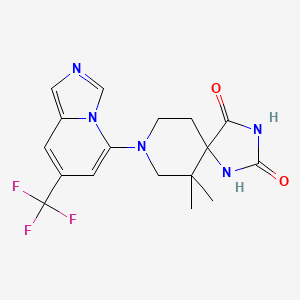
IDO/TDO Inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are heme enzymes that catalyze the oxidation of L-tryptophan . They play a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway . Overexpression of IDO1 is associated with poor prognosis in various cancers . Several small-molecule candidates and peptide vaccines are currently being assessed in clinical trials .
Synthesis Analysis
The synthesis of IDO/TDO inhibitors involves various medicinal chemistry strategies . The structure of IDO’s active site, the pharmacophore of IDO inhibitors, and the most widely studied IDO inhibitors are all important considerations in the synthesis process .
Molecular Structure Analysis
The molecular structure of IDO/TDO inhibitors is complex and varies depending on the specific inhibitor. For example, Epacadostat (INCB024360) is a potent and selective indoleamine 2,3-dioxygenase (IDO1) inhibitor .
Chemical Reactions Analysis
IDO1, IDO2, and TDO catalyze the rate-limiting step of tryptophan (Trp) metabolism . IDO1 catalyzes the initial oxidation of L-tryptophan (L-Trp) and induces the accumulation of kynurenine metabolites . These processes lead to the suppression of T-cell and are responsible for tumor cells to escape the monitoring and clearance of the immune system .
Physical And Chemical Properties Analysis
IDO/TDO inhibitors have specific physical and chemical properties that contribute to their effectiveness. For example, an IDO inhibitor should possess features like an aromatic ring (in a bicyclic system), an atom with a lone pair of electrons (nitrogen, sulfur, and oxygen), a large alkyl group, and a group able to form hydrogen bonding .
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
IDO1, TDO, and to some extent IDO2 are enzymes involved in the kynurenine pathway, with roles in cancer immunosuppression, neovascularization, and metastasis. They suppress effector cells like CD8+ T cells and NK cells while inducing regulatory T cells and myeloid-derived suppressor cells. The inhibition of these enzymes is being studied as a cancer therapeutic strategy, particularly in combination with chemotherapy or immune checkpoint drugs. Dual inhibitors of IDO and TDO, such as CMG017, have shown promising results in enhancing the efficacy of immune checkpoint inhibitors and establishing immunological memory in cancer treatment. Inhibitors like epacadostat, navoximod, and indoximod (a different type of IDO pathway inhibitor) have reached advanced stages in clinical trials (Prendergast et al., 2018), (Kim et al., 2019).
Tryptophan Metabolism and Therapeutic Targets
The conversion of tryptophan to N-formylkynurenine by IDOs and TDO is crucial in the kynurenine pathway. This pathway's metabolites are implicated in various diseases, including cancer, making these enzymes significant therapeutic targets. The recent development of IDO and TDO inhibitors, some in clinical trials, highlights their potential as drug targets. This progress also extends to understanding the structural differences between these enzymes and their roles in cellular signaling and pathological conditions (Dolšak et al., 2020).
Modulating Tumor Immunology
IDO and TDO modulate tumor immunology by influencing the metabolism of compounds containing indole rings, such as L-tryptophan. They exhibit both tolerogenic and pro-inflammatory effects and have a significant role in the tumor microenvironment, affecting immune escape. Small-molecule inhibitors of these enzymes are being evaluated in various cancer types. Understanding the balance between their immunoregulatory effects is crucial for improving therapeutic strategies in cancer treatment (Davar & Bahary, 2018).
Depression and Other Mental Disorders
The kynurenine pathway and its metabolites, regulated by IDO and TDO, are implicated in the pathophysiology of depression and other mental disorders. The imbalance between neuroprotective and neurotoxic kynurenine metabolites plays a role in psychiatric conditions. Inhibiting IDO and TDO has been identified as a therapeutic strategy for depression, particularly in cases where it's associated with other diseases like diabetes or cancer. Understanding the role of these enzymes in tryptophan metabolism is crucial for developing effective treatments for depression and potentially other psychiatric disorders (Qin et al., 2018).
Mecanismo De Acción
The mechanism of action of IDO/TDO inhibitors involves the inhibition of the kynurenine pathway of tryptophan degradation . IDO affects the differentiation and proliferation of T cells, triggering downstream signaling . The metabolic depletion of tryptophan and/or the accumulation of kynurenine is the mechanism that defines how immunosuppressive IDO inhibits immune cell effector functions and/or facilitates T cell death .
Propiedades
IUPAC Name |
6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTZODMRPHSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
IDO/TDO Inhibitor | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

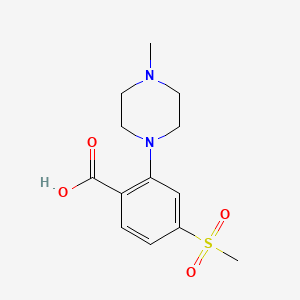
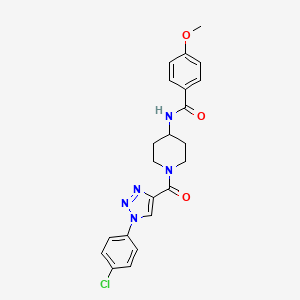
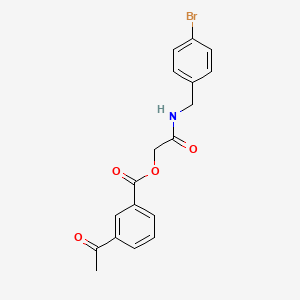
![8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801226.png)
![5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2801228.png)
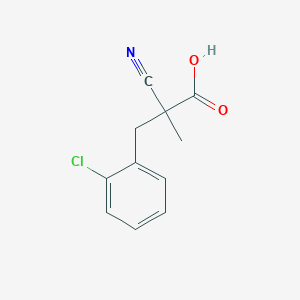
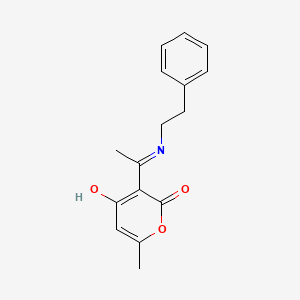
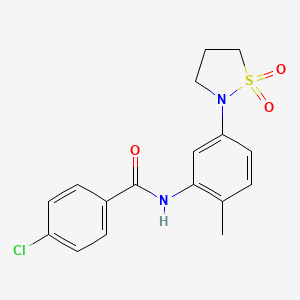
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2801232.png)
![N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide](/img/structure/B2801234.png)
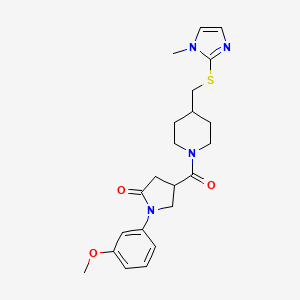
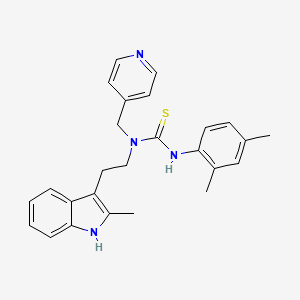
![(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one](/img/structure/B2801242.png)
